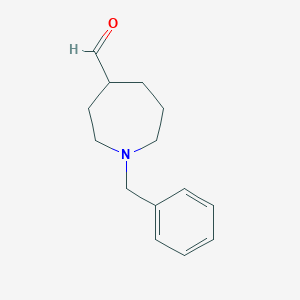

1-Benzylazepane-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzylazepane-4-carbaldehyde is a chemical compound that belongs to the class of azepanes. It is characterized by a seven-membered ring structure with a benzyl group attached to the nitrogen atom and an aldehyde functional group at the fourth position. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzylazepane-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with a suitable aldehyde under acidic conditions to form the azepane ring. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzylazepane-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), solvents like acetic acid or chloroform.

Major Products:

Aplicaciones Científicas De Investigación

1-Benzylazepane-4-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-benzylazepane-4-carbaldehyde is primarily related to its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparación Con Compuestos Similares

1-Benzylpiperidine-4-carbaldehyde: Similar structure but with a six-membered ring.

1-Benzylhexahydroazepine-4-carbaldehyde: Similar structure but with a fully saturated seven-membered ring.

Uniqueness: 1-Benzylazepane-4-carbaldehyde is unique due to its specific ring size and the presence of both a benzyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Actividad Biológica

1-Benzylazepane-4-carbaldehyde, also known as N-benzyl-4-piperidinecarboxaldehyde, is a compound characterized by its unique structural framework, consisting of a piperidine ring substituted with a benzyl group and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₄H₁₉NO

- Molecular Weight : 219.31 g/mol

- Appearance : Colorless to pale yellow liquid

- Melting Point : 145-149 °C

- Boiling Point : Approximately 315.4 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, allowing for the production of high-purity products. Common methods include the use of various amine and aldehyde precursors under controlled conditions to yield the desired compound efficiently.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Adrenergic Receptor Interaction : Studies suggest that this compound may influence cardiovascular responses through interactions with adrenergic receptors. This could have implications for developing treatments for cardiovascular diseases.

- Neuropharmacological Effects : Given its structural similarity to other azepane derivatives, it is hypothesized that this compound may exhibit neuroactive properties, potentially affecting neurotransmitter systems in the central nervous system .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Benzylpiperidine-4-carbaldehyde | Piperidine derivative | Antidepressant potential | Contains a six-membered ring instead of seven |

| 1-Benzyltetrahydropyridine | Tetrahydropyridine | Neuroactive properties | Saturated five-membered ring structure |

| 1-(2-Methylbenzyl)azepane | Azepane derivative | Potential anti-inflammatory | Methyl substitution on the benzene ring |

This table illustrates how variations in ring size and substitution patterns can influence biological activities and applications of these compounds.

Case Studies and Research Findings

Case Study 1: Cardiovascular Effects

A study investigated the impact of this compound on heart rate variability in animal models. Results indicated a modulation of adrenergic signaling pathways, suggesting potential therapeutic roles in managing heart conditions.

Case Study 2: Neuropharmacology

In vitro studies assessed the neuropharmacological effects of this compound on neuronal cultures. The findings revealed that it could enhance synaptic plasticity, which is critical for learning and memory processes.

The precise mechanism of action for this compound remains under investigation. Preliminary findings suggest that it may act as an agonist or antagonist at various receptors, modulating their activity depending on the biological context. This dual action could be beneficial in designing drugs targeting specific pathways involved in cardiovascular and neurological disorders .

Propiedades

Fórmula molecular |

C14H19NO |

|---|---|

Peso molecular |

217.31 g/mol |

Nombre IUPAC |

1-benzylazepane-4-carbaldehyde |

InChI |

InChI=1S/C14H19NO/c16-12-14-7-4-9-15(10-8-14)11-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2 |

Clave InChI |

ZXLSORCCVKGQBQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CCN(C1)CC2=CC=CC=C2)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.